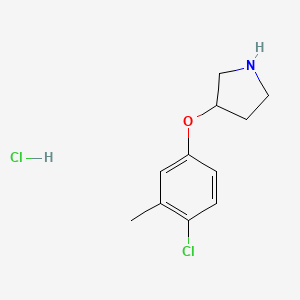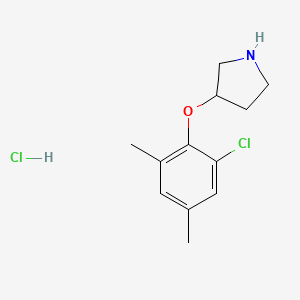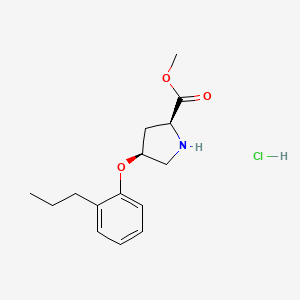
3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO . It has an average mass of 248.149 Da and a monoisotopic mass of 247.053070 Da .
Molecular Structure Analysis
The molecular structure of 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is substituted with a chlorine atom and a methyl group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Related Compounds
Research has focused on the synthesis of related pyrrolidine derivatives, which are valuable for their applications in medicinal chemistry and agrochemicals. For instance, Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, indicating the potential for creating complex molecules for various applications (Ghelfi et al., 2003).
Characterization of Pyrrolidine Derivatives
The study by Liu, Jian-chao, He, Hong-wu, Ding, Ming-Wu (2006) on the synthesis and crystal structure of a related thieno pyrido pyrimidinone compound underlines the importance of structural characterization in understanding the properties of such molecules (Liu, Jian-chao et al., 2006).
Applications in Material Science
- Polymer Science: Mehdipour‐Ataei and Ahmad Amirshaghaghi (2005) explored the synthesis of novel poly(ether imide ester)s, showcasing the application of related chemistry in developing materials with desirable thermal and physical properties (Mehdipour‐Ataei & Ahmad Amirshaghaghi, 2005).
Advanced Synthesis Techniques
- Novel Synthesis Methods: The work by Xiaohua Huang et al. (2017) on synthesizing organosoluble, thermal stable, and hydrophobic polyimides from diamine monomers highlights advanced synthesis techniques that could be applicable to the synthesis and manipulation of "3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride" for specific applications (Xiaohua Huang et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXGVMCBOUGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1219961-08-6 | |
| Record name | Pyrrolidine, 3-(4-chloro-3-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)


![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
![Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate](/img/structure/B1456235.png)



![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)



